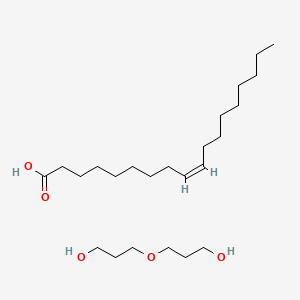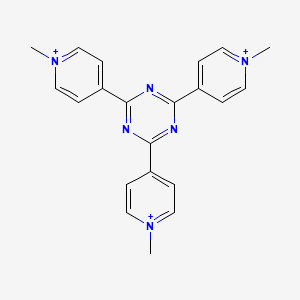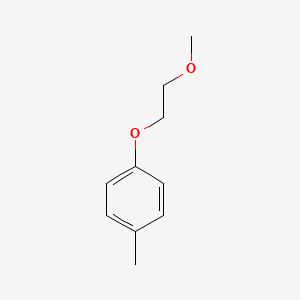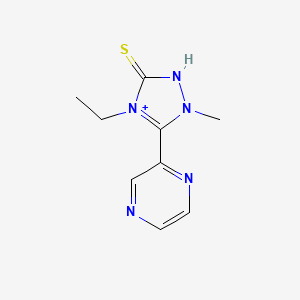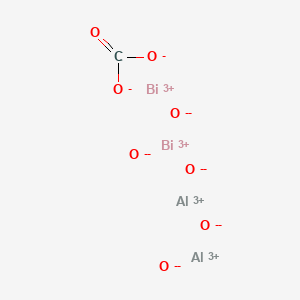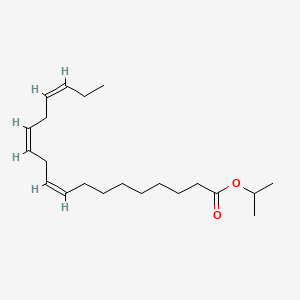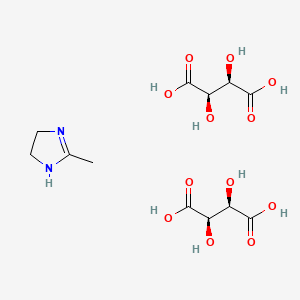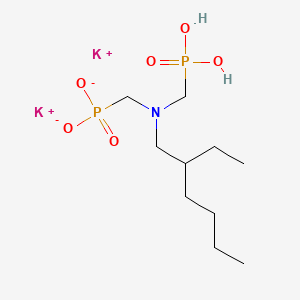
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K2NO6P2. It is known for its unique structure, which includes a bisphosphonate group linked to an imino-bis-methylene moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine.
Addition of phosphorous acid: The imine reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with potassium hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction conditions precisely. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphine oxides.
Substitution: The imino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted imino-bis-methylene derivatives.
Applications De Recherche Scientifique
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential use in bone resorption disorders due to its bisphosphonate structure.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to calcium ions, making it effective in inhibiting bone resorption. The imino-bis-methylene moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
Uniqueness
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific combination of the bisphosphonate group with the imino-bis-methylene moiety. This structure provides distinct chemical properties, such as strong binding to metal ions and potential biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
94230-75-8 |
|---|---|
Formule moléculaire |
C10H23K2NO6P2 |
Poids moléculaire |
393.44 g/mol |
Nom IUPAC |
dipotassium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
RXDKVHCGCROPOI-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


